molecular formula C21H22O10 B12425365 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

Cat. No.: B12425365
M. Wt: 434.4 g/mol
InChI Key: QKPKGDDHOGIEOO-RIYJMYEMSA-N
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Description

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one is a complex organic compound known for its diverse biological activities. It is a flavonoid, a class of compounds widely recognized for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one involves multiple steps, typically starting from simpler phenolic compounds. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Glycosylation: Attachment of sugar moieties to the core structure.

    Cyclization: Formation of the chromen-4-one ring system.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

    Chemistry: As a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.

    Industry: Used in the development of natural health products and supplements.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets and pathways, including:

    Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.

    Signaling Pathways: Modulation of signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Naringenin: A flavonoid with potential cardiovascular benefits.

Uniqueness

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one is unique due to its specific hydroxylation pattern and glycosylation, which contribute to its distinct biological activities and potential health benefits.

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12?,14-,17-,19+,20-,21+/m1/s1

InChI Key

QKPKGDDHOGIEOO-RIYJMYEMSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Origin of Product

United States

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